Tyrosinal -

Tyrosinal

Catalog Number: EVT-10891774
CAS Number:
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-tyrosinal is an amino aldehyde that is L-tyrosine in which the carboxy group has undergone formal redution to give the corrresponding aldehyde It is an amino aldehyde, a member of phenols and a primary amino compound. It is a conjugate base of a L-tyrosinal(1+).
Source

Tyrosinal can be obtained from dietary sources, primarily protein-rich foods such as dairy products, meat, fish, eggs, nuts, and soy products. It is also synthesized endogenously in mammals from phenylalanine. In plants and microorganisms, tyrosinal is produced via the shikimate pathway from prephenate.

Classification

Tyrosinal is classified as a proteinogenic amino acid, meaning it is one of the building blocks used by cells to synthesize proteins. It is categorized under aromatic amino acids due to its phenolic structure, which contributes to its biological functions.

Synthesis Analysis

Methods

Tyrosinal synthesis can occur through several methods:

  1. Biosynthesis in Mammals: The conversion of phenylalanine to tyrosinal involves the enzyme phenylalanine hydroxylase, which adds a hydroxyl group to the aromatic ring of phenylalanine.
  2. Chemical Synthesis: Tyrosinal can be synthesized chemically through various methods including:
    • Hydroxylation of phenol derivatives.
    • Enzymatic synthesis using tyrosine hydroxylase.

Technical Details

The enzymatic conversion of phenylalanine to tyrosinal requires tetrahydrobiopterin as a cofactor and is regulated by various factors including substrate availability and enzyme phosphorylation states.

Molecular Structure Analysis

Structure

Tyrosinal has the following molecular formula: C9H11NO3C_9H_{11}NO_3. Its structure features:

  • A phenolic hydroxyl group.
  • An amino group (NH2-NH_2).
  • A carboxylic acid group (COOH-COOH).
Chemical Reactions Analysis

Reactions

Tyrosinal participates in several key biochemical reactions:

  1. Decarboxylation: Tyrosinal can be decarboxylated to form tyramine, an important biogenic amine.
  2. Phosphorylation: The hydroxyl group of tyrosinal can undergo phosphorylation by protein kinases, forming phosphotyrosine, which plays a significant role in signal transduction pathways.

Technical Details

The phosphorylation reaction involves the transfer of a phosphate group from ATP to the hydroxyl group on tyrosinal, modifying its function and interactions within proteins.

Mechanism of Action

Process

Tyrosinal acts primarily through its role as a precursor in neurotransmitter synthesis. The mechanism involves:

  1. Dopamine Synthesis: Tyrosinal is converted into L-DOPA (levodopa) by tyrosine hydroxylase, which is then decarboxylated to dopamine.
  2. Signal Transduction: Phosphorylated tyrosinal residues in proteins are involved in cellular signaling pathways that regulate various physiological processes.

Data

Research indicates that phosphorylation of tyrosinal residues can significantly alter protein activity and interactions, influencing processes such as cell growth, differentiation, and metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in alcohol.
  • Melting Point: Approximately 270 °C (decomposes).

Chemical Properties

  • pKa Values: The pKa values for the carboxylic acid group are around 2.2 and for the amino group around 9.1.
  • Stability: Tyrosinal is stable under normal conditions but can degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Tyrosinal has several significant applications in scientific research and medicine:

  1. Neuroscience Research: Used to study dopamine synthesis and its implications in neurological disorders such as Parkinson's disease.
  2. Nutritional Supplements: Commonly included in dietary supplements aimed at enhancing cognitive function and mood due to its role in neurotransmitter production.
  3. Biochemical Studies: Employed in studies related to protein phosphorylation and signal transduction mechanisms.
Biosynthesis and Metabolic Pathways of Tyrosine

Shikimate Pathway and Chorismate-Dependent Synthesis in Microorganisms

The shikimate pathway serves as the primary biosynthetic route for aromatic amino acids in bacteria, archaea, fungi, algae, and plants, but is absent in mammals [1] [6]. This seven-step metabolic pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate, the common precursor for tyrosine, phenylalanine, and tryptophan. The initial reaction involves 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase condensing PEP and erythrose-4-phosphate. Subsequent steps include ring formation, reduction, and phosphorylation, culminating in chorismate synthesis via chorismate synthase [1] [2].

Chorismate synthase catalyzes the 1,4-anti-elimination of phosphate and the C6 pro-R hydrogen from 5-enolpyruvylshikimate-3-phosphate (EPSP), requiring reduced flavin mononucleotide (FMNH₂) as a cofactor. The enzyme exists in bifunctional (with flavin reductase activity) and monofunctional forms. Bifunctional variants, found in Neurospora crassa and Saccharomyces cerevisiae, generate FMNH₂ internally using nicotinamide adenine dinucleotide phosphate (NADPH), whereas monofunctional types (e.g., Escherichia coli) rely on external FMNH₂ reduction [2]. The reaction proceeds via a radical mechanism: single-electron transfer from reduced flavin to EPSP facilitates phosphate elimination, forming a substrate radical that rearranges to chorismate [2].

Microbial tyrosine biosynthesis diverges at chorismate. Chorismate mutase converts chorismate to prephenate, which is oxidatively decarboxylated by prephenate dehydrogenase to p-hydroxyphenylpyruvate. Transamination by an aromatic aminotransferase finally yields tyrosine [5] [6]. Glyphosate, a broad-spectrum herbicide, inhibits EPSP synthase, disrupting chorismate production and demonstrating the pathway's agricultural significance [1].

Table 1: Key Enzymes in Microbial Shikimate Pathway

EnzymeReactionCofactors/Regulators
DAHP synthaseCondenses PEP + erythrose-4-phosphateMetal-dependent, feedback-inhibited
Chorismate synthaseConverts EPSP → chorismateFMNH₂ (essential radical mechanism)
Chorismate mutaseRearranges chorismate → prephenateAllosteric regulation in bifunctional enzymes
Prephenate dehydrogenaseOxidizes prephenate → p-hydroxyphenylpyruvateNicotinamide adenine dinucleotide (NAD⁺)

Phenylalanine Hydroxylase-Mediated Conversion in Mammalian Systems

Mammals lack the shikimate pathway and synthesize tyrosine exclusively from phenylalanine via phenylalanine hydroxylase (phenylalanine 4-monooxygenase; EC 1.14.16.1). This enzyme catalyzes the rate-limiting step in phenylalanine catabolism, consuming ~75% of dietary phenylalanine under physiological conditions [3] [8]. The reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (BH₄), converting phenylalanine to tyrosine while oxidizing BH₄ to pterin-4a-carbinolamine [3] [8].

The catalytic mechanism involves precise oxygen activation:

  • Iron-Peroxypterin Bridge Formation: Phenylalanine hydroxylase binds Fe(II) at its active site, forming a Fe(II)-O-O-BH₄ bridge through O₂ activation [3].
  • O-O Bond Cleavage: Heterolytic cleavage generates a ferryl-oxo species (Fe(IV)=O) and 4a-hydroxytetrahydrobiopterin [8].
  • Hydroxylation: Fe(IV)=O electrophilically attacks phenylalanine’s aromatic ring, forming a cationic intermediate. A 1,2-hydride shift (NIH shift) yields 4a-hydroxyphenylalanine, which tautomerizes to tyrosine [3] [8].

Phenylalanine hydroxylase exhibits complex allostery. Mammalian enzymes exist as homotetramers or homodimers, with the tetrameric form showing positive cooperativity toward phenylalanine. Substrate binding induces conformational changes that expose the catalytic domain. Additionally, phosphorylation at serine 16 enhances phenylalanine affinity, linking tyrosine synthesis to hormonal signaling [3] [8]. Deficiencies in phenylalanine hydroxylase cause phenylketonuria (PKU), underscoring its metabolic indispensability [8].

Table 2: Comparative Regulation of Phenylalanine Hydroxylase

Regulatory MechanismStructural BasisFunctional Outcome
Substrate activationPhe binding induces ACT domain reorientationReduces catalytic lag, increases Vmax
Phosphorylation (Ser16)Alters N-terminal domain dynamicsLowers Kₘ for Phe 2-fold
Tetramer stabilizationC-terminal coiled-coil domain interactionsEnables positive cooperativity
Cofactor availabilityBH₄ binding modulates iron coordinationPrevents uncoupled H₂O₂ production

Regulatory Mechanisms of Arogenate Dehydrogenase in Plant-Based Biosynthesis

Plants synthesize tyrosine primarily via the arogenate pathway, distinct from microbial prephenate-based routes. Arogenate dehydrogenase (ADH; EC 1.3.1.43) catalyzes the NADP⁺-dependent oxidative decarboxylation of arogenate to tyrosine. This plastid-localized enzyme represents a critical branch point, competing with arogenate dehydratase (yielding phenylalanine) for substrate [4] [9].

ADH isoforms exhibit sophisticated feedback regulation:

  • Tyrosine Inhibition: Most plant ADHs are strongly inhibited by tyrosine, preventing overaccumulation. In Arabidopsis thaliana, tyrosine reduces ADH activity by >90% at physiological concentrations [4].
  • Tryptophan Activation: Some isoforms (e.g., maize CM-1) are allosterically activated by tryptophan, coordinating aromatic amino acid pools [4].
  • Tissue-Specific Expression: Maize expresses four ADH genes (zmAroDH-1 to -4), with zmAroDH-1 and zmAroDH-3 essential for endosperm development. Mutations cause opaque kernel phenotypes and reduced tyrosine-derived storage proteins [4].

Soybean ADHs exemplify metabolic channeling. GmADT12A interacts directly with isoflavone synthase 2 (GmIFS2), anchoring the arogenate pathway to the endoplasmic reticulum-associated isoflavonoid metabolon. This positions tyrosine synthesis adjacent to phenylpropanoid metabolism, facilitating flux toward defense compounds like glyceollins [9]. Such compartmentalization enables "metabolic continuity" between chloroplasts (site of arogenate synthesis) and cytosol (site of phenylpropanoid assembly) via stromules [9].

Table 3: Plant Arogenate Dehydrogenase Isoforms and Regulatory Features

Isoform (Example)Expression PatternAllosteric RegulatorsPhysiological Role
CM-1 (Maize)Endosperm, rootsTyr-inhibited, Trp-activatedStorage protein synthesis
CM-2 (Maize)UbiquitousUnregulatedGeneral metabolism
GmADT12A (Soybean)Nodules, stress-inducedTyr-inhibitedIsoflavonoid defense compound synthesis
AtADH1 (Arabidopsis)ChloroplastsTyr-inhibitedProtein and alkaloid precursor

Metabolic Flux Analysis of Tyrosine Precursor Distribution in Eukaryotic Cells

Metabolic flux analysis (MFA) quantifies carbon distribution through competing pathways, revealing regulatory nodes in tyrosine biosynthesis. In eukaryotes, chorismate and arogenate serve as key precursors, with partitioning influenced by species, tissue type, and environmental conditions [4] [6] [9].

Plant Systems:

  • Maize endosperm exhibits dynamic flux partitioning. Under normal conditions, >80% of chorismate flows through the arogenate pathway to tyrosine and phenylalanine. ADH mutations (e.g., mto140) reduce tyrosine flux by 60%, causing compensatory phenylalanine accumulation and disrupting storage protein synthesis [4].
  • Stress redirects precursors: Fungal elicitation in soybean shifts arogenate toward phenylalanine via increased arogenate dehydratase activity, boosting isoflavonoid phytoalexins [9].

Microbial/Eukaryotic Comparisons:

  • Saccharomyces cerevisiae utilizes both prephenate and arogenate pathways. MFA shows 65% flux through prephenate dehydrogenase under high tyrosine, but ADH dominates during nitrogen limitation [6].
  • Euglena gracilis (protist) employs a bifunctional pentafunctional arom enzyme, channeling intermediates directly from DAHP to EPSP. This metabolon directs >90% of carbon toward chorismate without diffusion, minimizing intermediate loss [1] [6].

Flux Control Mechanisms:

  • Enzyme Supramolecular Organization: Plastidial de novo pathways (shikimate, arogenate) associate into transient metabolons, as in soybean GmADT-GmIFS2 complexes [9].
  • Transcriptional Reprogramming: Arabidopsis DHS genes (DHS1 constitutive; DHS2 stress-induced) adjust shikimate entry flux [6].
  • Allosteric Metabolite Gradients: Tyrosine/phenylalanine ratios feedback-inhibit ADH or PDT isoforms, fine-tuning pathway usage [4] [9].

Table 4: Metabolic Flux Distribution in Tyrosine Biosynthesis Across Eukaryotes

Organism/TissuePrimary PrecursorDominant PathwayFlux Control Point
Maize endospermChorismateArogenate → tyrosineADH feedback inhibition by tyrosine
Soybean nodulesArogenateArogenate → phenylalanineADT-IFS2 metabolon channeling
Saccharomyces cerevisiaePrephenatePrephenate → p-hydroxyphenylpyruvateNitrogen-dependent ADH/PDH expression
Euglena gracilisChorismatePentafunctional arom metabolonSubstrate channeling in arom complex

Properties

Product Name

Tyrosinal

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanal

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,6,8,12H,5,10H2/t8-/m0/s1

InChI Key

DXGAIOIQACHYRK-QMMMGPOBSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C=O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C=O)N)O

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